Cas no 827-61-2 (Aceclidine)

Aceclidine Chemical and Physical Properties
Names and Identifiers
-
- Quinuclidin-3-yl acetate
- (3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate
- 1-AZABICYCLO[2.2.2]OCTAN-3-OL, ACETATE
- 1-azabicyclo[2.2.2]octan-3-yl acetate
- 3-Acetoxyquinuclidine
- aceclidine
- Glaucostat
- Aceclidinum
- 3-Quinuclidinol acetate
- 3-Quinuclidinol acetate (ester)
- Aceclidine [USAN:INN]
- Aceclidinum [INN-Latin]
- 3-Quinuclidinol, acetate (ester)
- Aceclidina [INN-Spanish]
- AL 304
- 1-Azabicyclo(2.2.2)octan-3-ol, acetate (ester)
- 1-Azabicyclo(2.2.2)octan-3-ol, acetate
- WRJPSSPFHGNBMG-UHFFFAOYSA-N
- 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester)
- NSC657843
- acecl
- 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester) (9CI)
- 3-Quinuclidinol, acetate (6CI, 7CI)
- 3-Quinuclidinol, acetate (ester) (8CI)
- (±)-3-Acetoxyquinuclidine
- 3-Hydroxyquinuclidine acetate
- 3-Quinuclidinyl acetate
- Aceclidin
- dl-3-Quinuclidinol acetate
- NSC 657843
- NSC-657843
- 3-Quinuclidinol, acetate
- AB00053601_02
- SPBio_001110
- CS-B0278
- SCHEMBL121393
- 827-61-2
- DB13262
- ACECLIDINE [WHO-DD]
- (RS) 3-acetoxy quinuclidine
- KBio2_001818
- DS-5025
- IDI1_000180
- (+) 3-acetoxy quinuclidine
- Spectrum4_000421
- AB00053601_03
- UNII-0578K3ELIO
- Aceclidine (USAN/INN)
- NCGC00024733-02
- A840430
- Glaucostat (TN)
- Q2362603
- BRD-A32673558-001-01-7
- NS00006968
- 0578K3ELIO
- Pharmakon1600-01501124
- 1-Azabicyclo[2.2.2]oct-3-yl acetate #
- DivK1c_000180
- CAS-827-61-2
- NSC758239
- SY111901
- CHEMBL20835
- MFCD00468105
- KBio2_006954
- HMS3264B20
- ACECLIDINE [INN]
- acetic acid quinuclidin-3-yl ester
- NCGC00024733-03
- Spectrum_001338
- D02750
- ACECLIDINE [USAN]
- (RS)-3-acetoxyquinuclidine
- NCI60_020173
- EINECS 212-574-1
- Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester(aceclidine)
- BRD-A32673558-003-02-1
- NCGC00024733-04
- BSPBio_002911
- L023942
- DTXSID2045658
- ACECLIDINE [MART.]
- NSC-758239
- KBio3_002411
- AKOS006281409
- aceclidine,R(-)
- Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester
- KBioGR_000742
- Aceclidina
- Spectrum5_001301
- EN300-3463436
- NCI60_020184
- DTXCID0025658
- HY-32067
- aceclidine,S(+)
- KBioSS_001818
- KBio2_004386
- CCG-212926
- Tox21_110921
- Spectrum2_001235
- BDBM50034625
- Spectrum3_001446
- NINDS_000180
- BRD-A80567352-003-01-6
- 3-quinuclidinol dl-form acetate (ester)
- FT-0607358
- acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester
- Quinuclidin-3-ylacetate
- KBio1_000180
- 3-QUINUCLIDINOL DL-FORM ACETATE (ESTER) [MI]
- CHEBI:93847
- 1-Azabicyclo[2.2.2]oct-3-yl acetate
- DA-50124
- BRD-A80567352-003-02-4
- BRD-A32673558-001-02-5
- BRD-A32673558-003-03-9
- STL430459
- Aceclidine
-
- MDL: MFCD00468105
- Inchi: 1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
- InChI Key: WRJPSSPFHGNBMG-UHFFFAOYSA-N
- SMILES: O=C(C)OC1C2CCN(CC2)C1
Computed Properties
- Exact Mass: 169.11000
- Monoisotopic Mass: 169.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 0.7
Experimental Properties
- Density: 1.0873 (rough estimate)
- Boiling Point: 221.5°C at 760 mmHg
- Flash Point: 85ºC
- Refractive Index: 1.4780 (estimate)
- PSA: 29.54000
- LogP: 0.58160
Aceclidine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Store in freezer, under -20°C
Aceclidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Aceclidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0278-5g |
Aceclidine |
827-61-2 | >98.0% | 5g |
$454.0 | 2022-04-26 | |
Ambeed | A158629-1g |
1-Azabicyclo[2.2.2]octan-3-yl acetate |
827-61-2 | 98% | 1g |
$37.0 | 2025-02-21 | |
abcr | AB443578-1 g |
Quinuclidin-3-yl acetate, 95%; . |
827-61-2 | 95% | 1g |
€240.60 | 2023-07-18 | |
ChemScence | CS-B0278-100mg |
Aceclidine |
827-61-2 | >98.0% | 100mg |
$44.0 | 2022-04-26 | |
abcr | AB443578-5 g |
Quinuclidin-3-yl acetate, 95%; . |
827-61-2 | 95% | 5g |
€780.60 | 2023-07-18 | |
Chemenu | CM132750-1g |
quinuclidin-3-yl acetate |
827-61-2 | 98% | 1g |
$206 | 2021-08-05 | |
Alichem | A449037540-10g |
Quinuclidin-3-yl acetate |
827-61-2 | 98% | 10g |
$1438.80 | 2023-09-01 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26440-0.25g |
Aceclidine |
827-61-2 | 97% | 0.25g |
395.00 | 2021-07-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LI525-200mg |
Aceclidine |
827-61-2 | 98% | 200mg |
¥269.0 | 2022-06-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q18900-100mg |
Quinuclidin-3-yl acetate |
827-61-2 | 100mg |
¥226.0 | 2021-09-04 |
Aceclidine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Aceclidine Raw materials
Aceclidine Preparation Products
Aceclidine Related Literature
-
Guglielmo A. Coppola,Serena Pillitteri,Erik V. Van der Eycken,Shu-Li You,Upendra K. Sharma Chem. Soc. Rev. 2022 51 2313
-
Megan Amy Bryden,Eli Zysman-Colman Chem. Soc. Rev. 2021 50 7587
-
Xing He,Li-Qi Qiu,Wei-Jia Wang,Kai-Hong Chen,Liang-Nian He Green Chem. 2020 22 7301
-
Dhanashri A. Sable,Kamlesh S. Vadagaonkar,Anant R. Kapdi,Bhalchandra M. Bhanage Org. Biomol. Chem. 2021 19 5725
-
Poonam Choudhary,Anushree Malik,Kamal K. Pant Sustainable Energy Fuels 2020 4 1481
Additional information on Aceclidine
Professional Introduction to Aceclidine (CAS No. 827-61-2)
Aceclidine, a compound with the chemical name Aceclidine and the CAS number 827-61-2, is a significant molecule in the field of pharmaceutical chemistry and biomedical research. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. The study of Aceclidine has been extensively explored in various scientific domains, including neuropharmacology, ophthalmology, and drug discovery. This introduction aims to provide a comprehensive overview of Aceclidine, highlighting its chemical structure, pharmacological mechanisms, recent research findings, and future prospects.
The molecular structure of Aceclidine (CAS No. 827-61-2) consists of a complex arrangement of atoms that contribute to its distinctive biological activity. At its core, Aceclidine belongs to the class of organic compounds known as pyridines, which are characterized by a six-membered ring containing nitrogen. This structural motif is pivotal in determining the compound's interaction with biological targets. The presence of specific functional groups, such as hydroxyl and chlorine atoms, further enhances its pharmacological profile. These features enable Aceclidine to exhibit selective binding affinity for certain receptors and enzymes, making it a promising candidate for therapeutic use.
In the realm of pharmacology, Aceclidine has been studied for its potential role in modulating neuronal activity. Recent research has demonstrated that Aceclidine can interact with specific neurotransmitter receptors, particularly those involved in the regulation of pain perception and muscle relaxation. These findings have opened new avenues for exploring Aceclidine as a potential therapeutic agent in conditions characterized by chronic pain or spasticity. For instance, studies have shown that Aceclidine can attenuate pain signals by inhibiting the release of pro-inflammatory neurotransmitters, thereby providing relief to patients suffering from neuropathic pain.
Moreover, the ophthalmological applications of Aceclidine have been a focal point of investigation. Clinical trials have indicated that Aceclidine exhibits properties that make it suitable for treating certain eye conditions. Its ability to interact with ocular tissues without causing significant side effects has made it an attractive option for developing novel ophthalmic drugs. Research has focused on its potential use in managing conditions such as glaucoma and macular degeneration, where modulation of neuronal signaling pathways is crucial for disease progression.
The synthesis and characterization of Aceclidine (CAS No. 827-61-2) have been subjects of extensive scientific inquiry. Advanced synthetic methodologies have been employed to produce high-purity forms of the compound, enabling more precise pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structural details of Aceclidine. These analytical methods have not only confirmed the identity of the compound but also provided insights into its conformational dynamics and interactions with biological targets.
Recent advancements in computational chemistry have further enhanced our understanding of Aceclidine's pharmacological properties. Molecular docking simulations and quantum mechanical calculations have allowed researchers to predict how Aceclidine interacts with its target proteins at an atomic level. These computational approaches complement experimental data by providing theoretical insights into binding affinities, metabolic pathways, and potential drug-drug interactions. Such integrative studies are crucial for optimizing the therapeutic efficacy of Aceclidine and minimizing adverse effects.
The future prospects of Aceclidine (CAS No. 827-61-2) in pharmaceutical development are promising. Ongoing research aims to explore novel derivatives of Aceclidine that may enhance its therapeutic potential while reducing side effects. By modifying specific structural features, scientists hope to develop analogs with improved bioavailability, selectivity, and duration of action. Additionally, investigating the mechanisms by which Aceclidine exerts its effects will provide valuable insights into developing combination therapies that synergize with existing treatments.
In conclusion, Aceclidine, a compound with the CAS number 827-61-2, represents a significant advancement in pharmaceutical chemistry and biomedical research. Its unique molecular structure and pharmacological properties make it a versatile tool for addressing various therapeutic challenges. The latest research findings underscore its potential in treating neurological disorders, eye conditions, and other diseases characterized by aberrant neuronal signaling. As scientific understanding continues to evolve, the applications of Aceclidine are expected to expand, offering new hope for patients worldwide.
827-61-2 (Aceclidine) Related Products
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
